![molecular formula C28H32N8O B2389375 N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902445-69-6](/img/no-structure.png)
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a useful research compound. Its molecular formula is C28H32N8O and its molecular weight is 496.619. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The preparation of [1,2,4]triazoloquinazolinium betaines and the molecular rearrangements of related compounds have been studied, showcasing the chemical versatility and structural complexity of triazoloquinazolin derivatives. The synthesis involves treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), leading to derivatives that were further analyzed through X-ray crystallography to understand their molecular structures. This process demonstrates the compound's capacity for forming complex structures with potential applications in various fields of chemistry and pharmacology (Crabb et al., 1999).
Pharmacological Potential
Research into the pharmacological applications of triazoloquinazoline derivatives includes the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as a new class of H1-antihistaminic agents. These compounds were found to protect guinea pigs from histamine-induced bronchospasm, indicating their potential as effective antihistamines with minimal sedative effects. The study highlights a specific compound that emerged as particularly potent, suggesting a path for developing new classes of H1-antihistamines (Alagarsamy et al., 2008).
Antimicrobial and Antifungal Activities
A variety of triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies reveal the compound's potential in addressing bacterial and fungal infections, indicating a broad spectrum of antimicrobial efficacy. The research demonstrates the synthesis process and the evaluation of these compounds against various strains of bacteria and fungi, opening avenues for the development of new antimicrobial agents (Hassan, 2013).
Anticancer Activity
The exploration of triazoloquinazoline derivatives extends to their anticancer activity. Studies have been conducted on the synthesis and evaluation of these compounds as tubulin polymerization inhibitors and vascular disrupting agents. Certain derivatives have shown potent inhibitory activities against tubulin assembly, with significant anticancer activity across a variety of cancer cell lines. This highlights the potential of these compounds as a basis for developing novel anticancer therapeutics (Driowya et al., 2016).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves the reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 2-(2-methylpiperidin-1-yl)ethanamine followed by the reaction of the resulting intermediate with 4-bromobutanoyl chloride. The final product is obtained by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal and acetic anhydride.", "Starting Materials": [ "10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine", "2-(2-methylpiperidin-1-yl)ethanamine", "4-bromobutanoyl chloride", "N,N-dimethylformamide dimethyl acetal", "Acetic anhydride" ], "Reaction": [ "Step 1: Reaction of 10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-amine with 2-(2-methylpiperidin-1-yl)ethanamine in the presence of a suitable solvent and a base to obtain the intermediate.", "Step 2: Reaction of the intermediate obtained in step 1 with 4-bromobutanoyl chloride in the presence of a suitable solvent and a base to obtain the second intermediate.", "Step 3: Reaction of the second intermediate obtained in step 2 with N,N-dimethylformamide dimethyl acetal and acetic anhydride in the presence of a suitable solvent and a base to obtain the final product." ] } | |
CAS-Nummer |
902445-69-6 |
Produktname |
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide |
Molekularformel |
C28H32N8O |
Molekulargewicht |
496.619 |
IUPAC-Name |
N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C28H32N8O/c1-20-10-7-8-18-34(20)19-17-29-25(37)16-9-15-24-31-32-28-35(24)23-14-6-5-13-22(23)27-30-26(33-36(27)28)21-11-3-2-4-12-21/h2-6,11-14,20H,7-10,15-19H2,1H3,(H,29,37) |
InChI-Schlüssel |
FSSSAJAPGPVFJR-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)

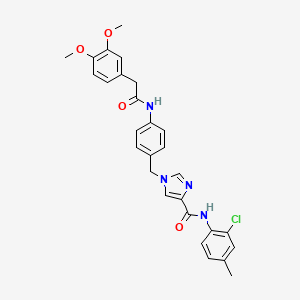
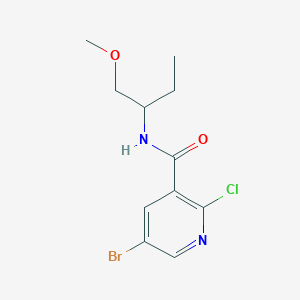
![1-[(3S,4R)-3-Hydroxy-4-phenylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2389301.png)
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
![N-(benzo[d]thiazol-5-yl)-3-(naphthalen-2-yl)propanethioamide](/img/structure/B2389303.png)
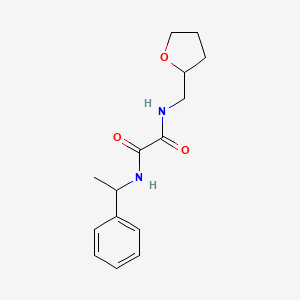
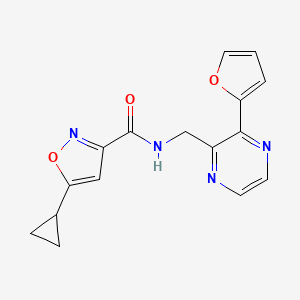
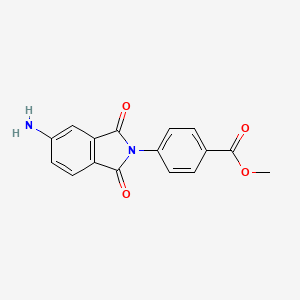
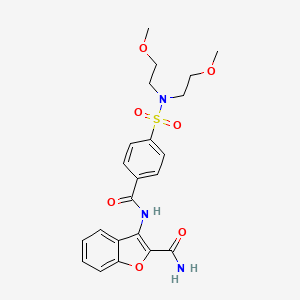
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)
![1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecane](/img/structure/B2389310.png)
